REACTION_CXSMILES
|
[CH2:1]([C:5]1[N:6]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]([O:22][CH3:23])=[O:21])=[CH:16][CH:15]=2)[C:7]([CH:11]=[O:12])=[C:8](Cl)[N:9]=1)[CH2:2][CH2:3][CH3:4].[H][H].C([O-])(=O)C.[K+].CCCCCC.C(OCC)(=O)C>CO.[Pd].[C]>[CH2:1]([C:5]1[N:6]([CH2:13][C:14]2[CH:15]=[CH:16][C:17]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:19]=2)[C:7]([CH:11]=[O:12])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3,4.5,7.8|
|
Name
|
2-butyl-1-(4-carbomethoxybenzyl)-4-chloro-5-formylimidazole
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1N(C(=C(N1)Cl)C=O)CC1=CC=C(C=C1)C(=O)OC
|
Name
|
potassium acetate
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Pd carbon
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give product
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1N(C(=CN1)C=O)CC1=CC=C(C=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |